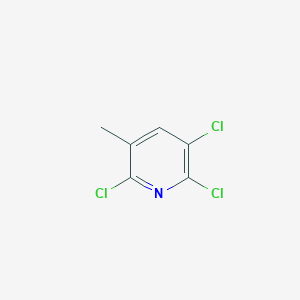

2,3,6-Trichloro-5-methylpyridine

Description

Propriétés

IUPAC Name |

2,3,6-trichloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPDFFTUIMICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356066 | |

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-95-5 | |

| Record name | 2,3,6-Trichloro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Initial Chlorination Under Ultraviolet Irradiation

In the first step, CCMP undergoes chlorination with molecular chlorine (Cl₂) in the presence of ultraviolet (UV) light at reflux conditions. This reaction replaces the chloromethyl group (-CH₂Cl) with a trichloromethyl group (-CCl₃), yielding 2-chloro-5-(trichloromethyl)pyridine (CTCMP). The UV irradiation promotes radical formation, enhancing chlorination efficiency. Key parameters include:

Catalytic Chlorination with WCl₆

The second step involves further chlorination of CTCMP using Cl₂ gas at 175°C with WCl₆ as a catalyst. This step introduces additional chlorine atoms at the 3- and 6-positions of the pyridine ring, forming TCTCMP. Distillation under reduced pressure (10 mmHg) isolates the product, with the fraction collected at 130–134°C subsequently cooled to 5°C for crystallization.

Table 1: Chlorination Reaction Conditions

| Parameter | Step 1 (CTCMP) | Step 2 (TCTCMP) |

|---|---|---|

| Catalyst | None | WCl₆ |

| Temperature | Reflux | 175°C |

| Pressure | Ambient | 10 mmHg |

| Key Reagent | Cl₂ + UV | Cl₂ |

| Distillation Cut (°C) | N/A | 130–134 |

Reduction of Trichloromethyl to Methyl Group

The conversion of TCTCMP to this compound requires selective reduction of the -CCl₃ group to -CH₃. This is achieved through a proton-donor-mediated reduction using metals like zinc or tin.

Mechanistic Overview

The reduction proceeds via sequential dechlorination:

Proton donors (e.g., H₂SO₄, HCl, CH₃COOH) facilitate hydrogen atom transfer, while the reducing agent (Zn or Sn) supplies electrons. The choice of proton donor influences reaction selectivity and speed, with sulfuric acid offering optimal results in industrial settings.

Industrial-Scale Protocol

A patented method by Ishihara Sangyo Kaisha Ltd. outlines the following procedure:

-

Reactants : TCTCMP (1 equiv), sulfuric acid (1–20 equiv), zinc powder (1–20 equiv).

-

Conditions : Heating at 80–120°C for 4–12 hours under inert atmosphere.

-

Workup : Neutralization with base, extraction with dichloromethane, and vacuum distillation to isolate the product.

Table 2: Reduction Optimization Parameters

| Proton Donor | Reducing Agent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|

| H₂SO₄ | Zn | 100 | 6 | 85–90 |

| CH₃COOH | Sn | 80 | 8 | 70–75 |

| HCl | Zn/Sn mix | 120 | 4 | 60–65 |

| *Estimated yields based on patent examples. |

Characterization and Analytical Validation

Post-synthesis characterization ensures product integrity and purity.

Spectroscopic Analysis

Crystallographic Data (Precursor TCTCMP)

Single-crystal X-ray diffraction reveals orthorhombic geometry (space group Pbcm) with lattice parameters:

This data aids in confirming the structural fidelity of intermediates.

Industrial Applications and Scalability

The patented reduction method is scalable, with batch sizes exceeding 100 kg in pilot plants. Key advantages include:

Analyse Des Réactions Chimiques

2,3,6-Trichloro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₄Cl₃N

- Molecular Weight : Approximately 221.46 g/mol

- Physical State : Low-volatility liquid at room temperature with low vapor pressure

The unique structure of TCMP, characterized by three chlorine atoms and a methyl group on the pyridine ring, contributes to its distinct chemical properties and biological activities.

Agrochemical Applications

TCMP is primarily utilized in the production of agrochemicals such as herbicides and insecticides. Its chlorinated structure enhances its efficacy in pest control.

Key Applications :

- Fungicides : TCMP exhibits antifungal properties that disrupt biochemical pathways in target organisms. It has been noted for its ability to inhibit enzymatic activity essential for fungal growth and reproduction.

- Herbicides : The compound serves as an intermediate in the synthesis of various herbicidal agents, contributing to crop protection from pests.

Organic Synthesis

TCMP functions as an important intermediate in organic synthesis, particularly in the development of more complex chemical structures.

Synthesis Methods :

- Suzuki Coupling Reaction : TCMP can be utilized in palladium-catalyzed reactions to form biaryl compounds, which are significant in pharmaceutical chemistry.

- Chlorination Processes : It is involved in chlorination reactions that yield various chlorinated pyridine derivatives, expanding its utility in synthetic organic chemistry .

Pharmaceutical Research

Research is ongoing to explore TCMP's potential as a precursor for pharmaceutical compounds.

Biological Activity :

TCMP has shown promise in antimicrobial studies, demonstrating activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate significant potential for development into antibacterial agents .

Data Table: Comparison of Biological Activities

| Compound | Target Organism | MIC (μg/mL) | Application Area |

|---|---|---|---|

| 2,3,6-Trichloro-5-methylpyridine | Bacillus subtilis | 6.25 | Antimicrobial |

| Escherichia coli | 12.5 | Antimicrobial | |

| Candida albicans | 12.5 | Antifungal |

Case Study 1: Environmental Impact

A study investigated the degradation of TCMP in microbial environments. The strain Micrococcus luteus was capable of degrading significant amounts of TCMP under optimal conditions (35 °C, pH 7), highlighting the compound's environmental persistence and the potential for bioremediation strategies.

Case Study 2: Synthesis of Trifluoromethylpyridines

Research demonstrated the use of TCMP in synthesizing trifluoromethylpyridines (TFMP), which are vital components in agrochemical formulations. The synthesis involved a two-step chlorination followed by fluorination processes that yielded active ingredients for crop protection .

Mécanisme D'action

The mechanism of action of 2,3,6-Trichloro-5-methylpyridine involves its interaction with specific molecular targets. In the context of its use as an insecticide, it acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects . This inhibition leads to the accumulation of acetylcholine, causing paralysis and death of the insect . The compound’s effects on other biological systems are still under investigation, with studies focusing on its potential cytotoxic and estrogenic activities .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table compares TCTCMP with key analogs, emphasizing substituent effects on reactivity and applications:

Structural Analysis and Stability

- Crystal Structure : TCTCMP exhibits bond distances of 1.33–1.74 Å (C-Cl) and 1.39 Å (C-N), consistent with related polychloropyridines. The planar pyridine ring and bulky CCl₃ group contribute to its crystalline packing .

- Trifluoromethyl vs. Trichloromethyl : The CF₃ group in analogs reduces steric hindrance compared to CCl₃, enabling faster reaction kinetics in nucleophilic substitutions. However, CCl₃ derivatives show superior thermal stability, critical for high-temperature industrial processes .

Research Findings and Industrial Insights

- Synthetic Efficiency : TCTCMP’s synthesis achieves >85% yield under optimized chlorination conditions, outperforming fluorinated analogs, which often require costly fluorinating agents .

- Environmental Impact : Chlorinated derivatives like TCTCMP face scrutiny due to persistence in soil, whereas trifluoromethyl compounds degrade faster but may produce toxic metabolites .

- Market Trends : Trifluoromethylpyridines dominate the agrochemical sector due to their efficacy at lower doses, though chlorinated variants remain cost-effective for large-scale herbicide production .

Activité Biologique

2,3,6-Trichloro-5-methylpyridine (TCMP) is a chlorinated pyridine derivative known for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and environmental science. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H4Cl3N

- Molecular Weight : 202.46 g/mol

- Structure : TCMP features a pyridine ring substituted with three chlorine atoms and one methyl group.

TCMP interacts with biological molecules, influencing various biochemical pathways. It can bind to enzymes or receptors, altering their activity and leading to different biological effects. The specific targets and pathways depend on the context of use, including:

- Enzyme Inhibition : TCMP may inhibit certain enzymes involved in metabolic processes.

- Receptor Interaction : The compound has been shown to interact with receptor sites, potentially influencing signaling pathways.

Antimicrobial Activity

Research indicates that TCMP exhibits antimicrobial properties against a range of microorganisms. For instance, it has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Cytotoxicity Studies

A study conducted on the cytotoxic effects of TCMP utilized Saccharomyces cerevisiae as a model organism. The compound showed varied levels of cytotoxicity depending on concentration:

- IC50 Values :

- TCMP: Approximately 12 mM

- Gold(III) complex of TCMP: Approximately 0.25 mM when delivered via nanoporous MCM-41

These findings suggest that while TCMP has potential therapeutic applications, caution is warranted due to its cytotoxic effects at higher concentrations .

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of a gold(III) complex derived from TCMP, researchers found that the complex exhibited significant cytotoxicity against tumor cells. The delivery system enhanced the uptake of the compound in cancerous tissues, indicating potential for targeted cancer therapy .

Case Study 2: Environmental Impact

TCMP's persistence in the environment has raised concerns regarding its ecological impact. Studies have shown that it can accumulate in soil and water systems, affecting microbial communities and potentially leading to bioaccumulation in aquatic organisms .

Research Findings

- Toxicological Studies : Chronic exposure to TCMP has been linked to adverse health effects in animal models, highlighting the need for careful assessment of its use in agricultural applications .

- Biodegradation : Certain bacteria have been identified that can degrade TCMP, suggesting potential bioremediation strategies for contaminated sites .

- Pharmacokinetics : Research indicates that TCMP is metabolized by liver enzymes, which may influence its efficacy and toxicity profiles .

Q & A

Q. What are the most reliable synthetic routes for 2,3,6-Trichloro-5-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves chlorination of precursor pyridine derivatives. For example, Zhu et al. (2013) synthesized a structurally similar compound, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, via stepwise chlorination using sulfuryl chloride (SOCl) under controlled temperature (40–60°C) . Key optimization steps include:

- Catalyst selection : Use Lewis acids (e.g., AlCl) to enhance regioselectivity.

- Solvent systems : Dichloromethane or carbon tetrachloride minimizes side reactions.

- Monitoring : Employ GC-MS or HPLC to track intermediate formation and purity.

- Yield improvement : Adjust stoichiometry of chlorinating agents and reaction time (e.g., 12–24 hrs).

Q. What spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

Methodological Answer: A multi-technique approach is essential:

- NMR : H and C NMR identify substitution patterns (e.g., chemical shifts for Cl and CH groups). For example, methyl protons resonate at δ 2.5–3.0 ppm in CDCl .

- IR spectroscopy : C-Cl stretches appear at 600–800 cm, while C-N vibrations occur at 1200–1350 cm.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClN: ~214.93 m/z).

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry (critical for analogs like those in ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile chlorinated byproducts .

- Waste management : Segregate halogenated waste in designated containers and coordinate with certified disposal agencies to prevent environmental contamination .

- Emergency procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Conflicting reactivity data (e.g., nucleophilic substitution rates) often arise from solvent polarity, temperature, or steric effects. To address discrepancies:

- Control experiments : Replicate studies under identical conditions (solvent, catalyst, temperature).

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for competing pathways .

- Cross-validation : Compare results with structurally analogous compounds (e.g., 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine ) to identify electronic or steric outliers.

Q. What strategies are effective for studying the environmental persistence or degradation pathways of this compound?

Methodological Answer:

- Microcosm studies : Incubate the compound in soil/water samples under aerobic/anaerobic conditions and monitor degradation via LC-MS/MS.

- Isotopic labeling : Use C-labeled analogs to trace mineralization products (CO) and bound residues .

- QSAR modeling : Predict biodegradation rates based on electronic parameters (e.g., Hammett constants for substituents).

Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Docking studies : Screen derivatives against target proteins (e.g., enzyme active sites) using AutoDock Vina.

- SAR analysis : Correlate substituent effects (e.g., Cl vs. CF at position 5) with bioactivity data from assays .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability).

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data for this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Perform under standardized heating rates (e.g., 10°C/min in N) to compare decomposition profiles.

- DSC validation : Identify endothermic/exothermic events (e.g., melting vs. degradation) .

- Contextual factors : Account for impurities (e.g., residual solvents) that may alter thermal behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.